3-iodo-2-methyl-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXTXYKQGWOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570513 | |
| Record name | 3-Iodo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139625-61-9 | |
| Record name | 3-Iodo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 3 Iodo 2 Methyl 1 Benzothiophene
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. 3-Iodobenzo[b]thiophenes readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to afford 3-arylbenzo[b]thiophenes in good to excellent yields. nih.gov This reaction is highly versatile, tolerating a range of functional groups on the boronic acid partner. scielo.brresearchgate.netscielo.br
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Iodobenzo[b]thiophene Derivatives
| Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 2-Methyl-3-phenyl-1-benzothiophene | 95 | nih.gov |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-methyl-1-benzothiophene | 92 | nih.gov |
| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-methyl-1-benzothiophene | 88 | nih.gov |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 3-Iodobenzo[b]thiophenes are excellent substrates for this reaction, providing access to 3-alkynylbenzo[b]thiophenes. nih.govresearchgate.net These products are valuable intermediates for the synthesis of more complex conjugated systems. The reaction is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org
Table 2: Examples of Sonogashira Coupling Reactions with 3-Iodobenzo[b]thiophene Derivatives
| Terminal Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 2-Methyl-3-(phenylethynyl)-1-benzothiophene | 90 | nih.gov |
| 1-Hexyne | 3-(Hex-1-yn-1-yl)-2-methyl-1-benzothiophene | 85 | nih.gov |
| Trimethylsilylacetylene | 2-Methyl-3-((trimethylsilyl)ethynyl)-1-benzothiophene | 88 | nih.gov |
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgyoutube.com 3-Iodobenzo[b]thiophenes can be effectively coupled with various alkenes to generate 3-vinylbenzo[b]thiophenes. nih.gov This reaction provides a direct method for introducing alkenyl substituents onto the benzothiophene (B83047) core. organic-chemistry.orgnih.govlibretexts.org
Table 3: Examples of Heck Coupling Reactions with 3-Iodobenzo[b]thiophene Derivatives
| Alkene | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene | 2-Methyl-3-styryl-1-benzothiophene | 82 | nih.gov |
| n-Butyl acrylate | (E)-Butyl 3-(2-methyl-1-benzothiophen-3-yl)acrylate | 78 | nih.gov |
| Acrylonitrile | (E)-3-(2-Methyl-1-benzothiophen-3-yl)acrylonitrile | 80 | nih.gov |
Conclusion
3-iodo-2-methyl-1-benzothiophene stands out as a highly valuable and versatile molecule in modern organic chemistry. Its straightforward synthesis and the reactivity of its carbon-iodine bond make it an essential building block for the creation of a diverse range of complex organic compounds. Its utility in the synthesis of advanced materials, particularly for organic electronics, underscores its importance in the development of next-generation technologies. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new materials and molecules with novel and enhanced properties.
Theoretical and Computational Investigations
Quantum Mechanical Studies
Quantum mechanical studies, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-iodo-2-methyl-1-benzothiophene.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the molecular structure and electronic properties of chemical compounds. For this compound, these calculations can determine the optimized geometry, including bond lengths and angles, as well as the distribution of electron density within the molecule.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C(2)-C(3) | 1.38 |
| C(3)-I | 2.10 |
| C(2)-C(10) | 1.49 |
| S(1)-C(2) | 1.76 |
| S(1)-C(7a) | 1.77 |
| **Bond Angles (°) ** | |
| C(2)-C(3)-I | 127.5 |
| S(1)-C(2)-C(3) | 111.8 |
| C(3)-C(2)-C(10) | 129.2 |
| S(1)-C(2)-C(10) | 119.0 |
| Note: These values are representative and may vary depending on the specific computational method and basis set used. |
Mulliken atomic charge calculations, a method of assigning partial charges to individual atoms in a molecule, provide insight into the electrophilic and nucleophilic sites. For this compound, the iodine atom is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, a key step in many of its reactions. The carbon atom to which it is attached, C(3), would consequently have a degree of positive charge. The sulfur atom, being electronegative, will possess a negative charge.
Table 2: Calculated Mulliken Atomic Charges of this compound
| Atom | Charge (a.u.) |
| S(1) | -0.15 |
| C(2) | 0.05 |
| C(3) | -0.20 |
| I | 0.10 |
| C(10) (methyl C) | -0.25 |
| Note: These values are illustrative and depend on the computational parameters. |
Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited-state properties of molecules, such as their absorption and emission of light. These calculations are crucial for understanding the optoelectronic behavior of materials. For this compound, TD-DFT can predict its electronic absorption spectrum, identifying the wavelengths of light it absorbs and the nature of the electronic transitions involved. These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). Studies on similar benzothiophene (B83047) derivatives suggest that their absorption spectra are characterized by π-π* transitions.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength |
| HOMO -> LUMO | 4.52 | 0.25 |
| HOMO-1 -> LUMO | 4.98 | 0.18 |
| HOMO -> LUMO+1 | 5.23 | 0.09 |
| Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations. |
Mechanistic Elucidation of Reactions
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Reaction Pathway Analysis (e.g., ECE Mechanism, "Pd Walk")
The reactions of this compound often proceed through complex multi-step pathways. Computational analysis can map out these pathways, identifying the most energetically favorable routes. For instance, in palladium-catalyzed reactions, the classical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org
An "ECE mechanism," involving a sequence of electrochemical (E) and chemical (C) steps, could also be operative in certain transformations. Furthermore, a phenomenon known as a "Pd walk," where the palladium catalyst migrates along a molecular scaffold, has been computationally elucidated in related heterocyclic systems and could be a potential pathway in the functionalization of this compound. researchgate.net
Investigation of Intermediates and Transition States
A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. For the palladium-catalyzed cross-coupling reactions of this compound, DFT calculations can model the structures and energies of key intermediates, such as the oxidative addition product, and the transition states that connect them. This information is crucial for understanding the kinetics and selectivity of these reactions. For example, in a Suzuki coupling, the transition state for the transmetalation step would be a key focus of investigation.
Electronic Structure and Reactivity Profiling
The electronic structure of this compound dictates its reactivity. The presence of the electron-withdrawing iodine atom at the 3-position and the electron-donating methyl group at the 2-position significantly influences the electron density distribution within the benzothiophene ring system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and distribution of these orbitals are critical in predicting a molecule's behavior as an electron donor or acceptor. mdpi.com
For this compound, the HOMO is expected to be primarily localized over the electron-rich benzothiophene ring system, particularly the sulfur atom and the π-conjugated system. This localization indicates that these are the most probable sites for electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the carbon atoms of the thiophene (B33073) ring and the carbon atom bonded to the iodine, suggesting these as likely sites for nucleophilic attack. The presence of the electron-withdrawing iodine atom is expected to lower the energy of the LUMO. nih.gov
The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Table 1: Plausible FMO Parameters for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: These are representative values based on typical findings for similar aromatic and heterocyclic compounds and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). walisongo.ac.id This is invaluable for predicting how a molecule will interact with other chemical species. dtic.mil
In the MEP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the sulfur atom due to its lone pairs of electrons. This region signifies a high electron density and is a likely site for interaction with electrophiles. The hydrogen atoms of the methyl group and the benzene (B151609) ring will exhibit regions of positive potential (blue), indicating electron deficiency. A region of positive electrostatic potential, known as a sigma-hole, may also be present on the iodine atom along the extension of the C-I bond, making it a potential site for halogen bonding. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orguni-muenchen.de It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which are key to understanding molecular stability. researchgate.net
Table 2: Predicted NBO Analysis of Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) S | σ(C-C) | ~5-10 |
| σ(C-H) | π(C=C) | ~2-5 |
| LP(2) I | σ*(C-C) | ~1-3 |
Note: The values presented are illustrative and represent typical stabilization energies for such interactions in related organic molecules.
Prediction of Spectroscopic and Optical Properties
Computational methods are powerful tools for predicting the spectroscopic and optical properties of molecules, providing insights that complement experimental data.
Modeling of Electronic Excitation and De-excitation Dynamics
Time-dependent density functional theory (TD-DFT) is a common method used to simulate electronic absorption spectra, such as UV-Vis spectra. rsc.org For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the conjugated benzothiophene system. The introduction of the methyl and iodo substituents will likely cause shifts in the absorption maxima compared to the parent benzothiophene molecule. acs.org Computational modeling can predict these shifts and the intensities of the absorption bands, aiding in the interpretation of experimental spectra.
Hyperpolarizability Calculations for Non-Linear Optical Properties
Non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. rsc.org The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system, often exhibit high hyperpolarizability values. acs.orgnih.gov
While this compound does not have a classic strong push-pull character, the interplay between the electron-donating methyl group and the electron-withdrawing iodine atom across the benzothiophene bridge could lead to a modest NLO response. Computational calculations can provide an estimation of the hyperpolarizability tensor components.
Table 3: Plausible Calculated First-Order Hyperpolarizability Values
| Component | Value (10-30 esu) |
| βxxx | 5.0 |
| βxyy | 1.2 |
| βxzz | 0.8 |
| βtotal | ~6.0 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from hyperpolarizability calculations.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For this compound, the benzothiophene core is a rigid planar structure. Therefore, the main source of conformational flexibility arises from the rotation of the methyl group attached to the C2 position.
Due to the relatively low energy barrier for rotation around the C-C single bond, the methyl group is expected to rotate freely at room temperature. libretexts.org Computational studies can map the potential energy surface for this rotation, identifying the most stable (lowest energy) staggered conformations and the transition states between them. However, given the small size of the methyl group, the energy differences between these conformations are likely to be minimal.
Analytical and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the chemical structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Absorption Spectroscopy each offer unique insights into the constitution of 3-iodo-2-methyl-1-benzothiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful methods for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include a singlet for the methyl group protons and a series of multiplets for the four protons on the benzene (B151609) ring. The integration of these signals would correspond to a 3:4 ratio.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, nine unique signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the electron-donating methyl group, the electron-withdrawing iodine atom, and the sulfur-containing thiophene (B33073) ring. The carbon atom bonded to the iodine (C3) would show a characteristic upfield shift due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.5 (s) | ~15-20 |
| C2 | - | ~140-145 |
| C3 | - | ~85-95 |
| Aromatic-H | ~7.2-7.9 (m) | - |
| Aromatic-C | - | ~120-140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed in the 2850-3000 cm⁻¹ region.
C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations within the benzothiophene (B83047) ring system are expected in the 1450-1600 cm⁻¹ region.
C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring is typically weaker and found in the fingerprint region.
C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-I Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇IS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 273.93 g/mol ).
High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of an iodine atom ([M-I]⁺) or a methyl group ([M-CH₃]⁺), which can further aid in structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | ~274 | Molecular Ion |
| [M-I]⁺ | ~147 | Loss of Iodine |
| [M-CH₃]⁺ | ~259 | Loss of Methyl Group |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like benzothiophene exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions arising from π→π* transitions within the conjugated benzothiophene ring system. The presence of substituents like the methyl and iodo groups can cause shifts in the absorption maxima (λ_max) compared to the parent benzothiophene molecule. While specific experimental data for this compound is not widely available, benzothiophenes typically exhibit strong absorption bands in the UV region. The fusion of the benzene and thiophene rings creates an extended conjugated system that influences its electronic properties researchgate.net.
Electrochemical Characterization
Electrochemical methods can be used to study the redox properties of a molecule, providing insights into its electronic structure and reactivity.
Cyclic Voltammetry (CV)
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the oxidation and reduction potentials of a substance. For a molecule like this compound, CV could provide information on the stability of its radical ions and the reversibility of its redox processes. While specific experimental CV data for this compound is not readily found in the surveyed literature, studies on various benzothiophene derivatives show that they are electrochemically active xmu.edu.cn. The oxidation potential would be influenced by the electron-donating methyl group and the nature of the thiophene ring, while the reduction could be affected by the presence of the C-I bond.
Chronoamperometry (CA)
Chronoamperometry is a powerful electrochemical technique utilized to investigate the kinetics of electrochemical reactions and determine the diffusion coefficients of electroactive species. While specific chronoamperometric studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential electrochemical behavior.
In a hypothetical chronoamperometric experiment, a potential step is applied to an electrode immersed in a solution containing this compound. The resulting current is then measured as a function of time. The decay of the current over time, as described by the Cottrell equation, can provide valuable information about the diffusion of the molecule to the electrode surface and its rate of electron transfer. This technique is instrumental in studying the mechanisms of electrochemical reactions, including those relevant to organic synthesis and materials science. For instance, chronoamperometry can be used to probe the kinetics of electrode processes and understand the formation of intermediates in the electrochemical synthesis of complex organic molecules.
Electrochemical Impedance Spectroscopy (EIS)
An EIS study on a system involving this compound would involve applying a small amplitude AC voltage at various frequencies and measuring the resulting current. The impedance data, often visualized as Nyquist or Bode plots, can be modeled using an equivalent electrical circuit to extract quantitative parameters. For example, the charge transfer resistance (Rct) would provide information about the kinetics of the electron transfer process at the electrode-electrolyte interface, while the double-layer capacitance (Cdl) would describe the capacitive properties of this interface. Such studies are crucial for applications where the interfacial behavior of the molecule is important, such as in sensors or electronic devices. Research on various functionalized polythiophenes has demonstrated that changes in impedance magnitude and phase are highly dependent on the specific functional monomer used, with some polymers exhibiting electrical performances similar to standard conductive polymers and others showing more insulating behavior. researchgate.net
Morphological and Structural Analysis
The morphological and structural characterization of materials is fundamental to understanding their physical and chemical properties. Techniques such as electron microscopy and X-ray diffraction are indispensable in this regard.
Electron Microscopy (SEM-EDX, TEM) for Catalyst Characterization
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) and Transmission Electron Microscopy (TEM) are pivotal techniques for characterizing catalysts used in the synthesis of benzothiophene derivatives. While there are no specific reports on the use of these techniques for the direct analysis of this compound as a catalyst, their application in catalyst systems for related reactions is well-established.
In a typical scenario involving a heterogeneous catalyst for a reaction producing benzothiophenes, SEM would be employed to visualize the surface morphology of the catalyst, providing information on particle size, shape, and distribution. EDX analysis would then yield the elemental composition of the catalyst, confirming the presence and distribution of active metals and support materials.
TEM offers higher resolution imaging, allowing for the visualization of catalyst nanoparticles and their dispersion on the support material. This is crucial as the catalytic activity is often dependent on the size and distribution of these nanoparticles. High-resolution TEM can even provide information about the crystalline structure of the catalyst particles.
| Technique | Information Obtained | Relevance to this compound Synthesis |
|---|---|---|
| SEM | Surface morphology, particle size and shape | Optimization of catalyst synthesis for efficient production of benzothiophene precursors. |
| EDX | Elemental composition and distribution | Confirmation of catalyst composition and homogeneity. |
| TEM | High-resolution imaging of nanoparticles, dispersion, and crystalline structure | Understanding the relationship between catalyst nanostructure and its activity and selectivity in the synthesis. |
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. While a specific crystal structure for this compound is not found in the available literature, XRD analysis of related benzothiophene derivatives has been reported, providing insights into their molecular packing and solid-state organization. mdpi.com
An XRD analysis of a crystalline sample of this compound would involve irradiating the sample with X-rays and measuring the diffraction pattern. The positions and intensities of the diffraction peaks are unique to the crystal structure of the compound. This data can be used to determine the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice. Such information is vital for understanding the material's physical properties, such as its melting point and solubility, and for establishing structure-property relationships in the context of materials science. For instance, studies on other benzothiophene derivatives have shown how substitutions on the benzothiophene ring can significantly alter the crystal packing. mdpi.com
Separation and Purification Techniques
The isolation and purification of the target compound are critical steps in chemical synthesis to ensure high purity for subsequent applications.
Column Chromatography
Column chromatography is a widely used and effective method for the purification of 3-iodobenzothiophene derivatives, including this compound. unipa.itresearchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.
In a typical procedure for the purification of this compound, a crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. unipa.itresearchgate.net A suitable solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster than more polar compounds. By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The choice of eluent is critical for achieving good separation and is often determined through preliminary analysis using thin-layer chromatography (TLC). For 3-iodobenzothiophenes, mixtures of hexane and ethyl acetate are commonly employed as eluents. unipa.itresearchgate.net
| Parameter | Description | Example from Literature |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel unipa.itresearchgate.net |
| Mobile Phase (Eluent) | The solvent or solvent mixture that moves the sample through the column. | Hexane/Ethyl Acetate mixtures unipa.itresearchgate.net |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant eluent composition) or Gradient (varying eluent composition). |
| Monitoring | Technique used to track the separation process. | Thin-Layer Chromatography (TLC). |
Future Research Directions and Outlook
Emerging Synthetic Strategies for Halo-Benzothiophenes
The development of efficient and regioselective methods for synthesizing halo-benzothiophenes is critical for accessing novel derivatives. Traditional methods are being supplemented and replaced by innovative strategies that offer improved yields, sustainability, and functional group tolerance.
One prominent area of development is the use of iodine-mediated cyclization . A convenient method for preparing 3-substituted benzo[b]thiophenes involves the 5-endo cyclization of α-substituted 2-(1-phenylethylthio)styrenes, which are treated with iodine in the presence of sodium hydrogencarbonate. oup.com This approach highlights the utility of electrophilic iodine in constructing the benzothiophene (B83047) core. Research has also demonstrated that the iodocyclization of 2-methylthiophenylacetylenes can be successfully performed in deep eutectic solvents, which are more sustainable and recyclable than traditional volatile organic compounds. unipa.it This "green chemistry" approach not only produces 3-iodobenzothiophenes in high yields but also allows for the recycling of the solvent system for subsequent cross-coupling reactions. unipa.it
Another powerful strategy is the combination of ortho-lithiation and halocyclization . This method allows for the efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes from N,N-diethyl O-3-halophenylcarbamates. nih.govacs.org The key steps involve an ortho-lithiation to create a 3-halo-2-sulfanylphenol derivative, followed by an electrophilic cyclization. nih.govacs.org This technique provides a pathway to a wide array of 2,3,7-regioselectively functionalized benzo[b]thiophenes. nih.govresearchgate.net
One-pot synthesis methodologies are also gaining traction. An efficient one-pot procedure for creating 2,3-disubstituted benzo[b]thiophenes utilizes a copper(I)-catalyzed C–S bond formation from dithioesters, followed by heterocyclization. rsc.org This streamlined approach offers good yields and operational simplicity. rsc.org Similarly, palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization with reagents like I₂, Br₂, or NBS, provides excellent yields of 2,3-disubstituted benzo[b]thiophenes. acs.org
| Synthetic Strategy | Key Reagents/Steps | Advantages | Reference |
|---|---|---|---|
| Iodine-Mediated Cyclization | I₂, NaHCO₃; Deep eutectic solvents | Sustainable, recyclable solvent system, good yields | oup.comunipa.it |
| Ortho-lithiation-Halocyclization | N,N-diethyl O-3-halophenylcarbamates, ortho-lithiation, electrophilic cyclization | High regioselectivity, access to 2,3,7-trisubstituted products | nih.govacs.orgresearchgate.net |
| One-Pot Syntheses | Cu(I) catalysis, Pd-catalyzed coupling/cyclization | Operational simplicity, good yields, reduced reaction time | rsc.orgacs.org |
Advanced Applications in Functional Materials Science
The unique electronic properties of the benzothiophene core make it a highly attractive building block for advanced functional materials, particularly in organic electronics. The ability to functionalize the core, for instance via the iodo- group in 3-iodo-2-methyl-1-benzothiophene, allows for the fine-tuning of these properties.
A major application is in Organic Field-Effect Transistors (OFETs) . Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a larger fused-ring system built from benzothiophene units, are renowned for their high charge carrier mobility and stability in air. mdpi.comacs.orgnih.gov Solution-processable BTBT derivatives have been developed for OFETs, achieving mobilities greater than 1.0 cm²/V·s. nih.govelsevierpure.com For example, 2,7-dioctyl researchgate.netbenzothiophene (C8-BTBT) has been used as a model material in flexible OFETs with mobilities up to 1.5 cm² V⁻¹ s⁻¹. researchgate.net The introduction of various end-capping groups to the BTBT core allows for further tuning of thermal, optical, and electrochemical properties. mdpi.com Some DPh-BTBT based OFETs have even shown mobilities as high as 2.0 cm²/V·s. acs.org
Benzothiophenes are also making significant inroads into the field of Organic Photovoltaics (OPVs) . Benzodithiophene (BDT), a key building block, is used to create donor-acceptor type conjugated polymers with high charge carrier mobility. researchgate.netmit.edu These polymers are central to bulk heterojunction solar cells, with some BDT-based devices achieving power conversion efficiencies (PCEs) over 11%. acs.org Recent research has also shown that simple benzothiophene-series compounds can act as volatile solid additives to optimize the active layer morphology in OPVs, leading to significant increases in PCE and long-term stability. acs.orgfigshare.com
Furthermore, the development of highly conducting organic metals from materials like BTBT opens up new possibilities. The charge-transfer salt (BTBT)₂PF₆ exhibits a remarkably high room-temperature conductivity, demonstrating that traditional organic semiconductor materials can be adapted to form stable and highly conducting organic metals. rsc.org
| Application Area | Benzothiophene Derivative | Key Performance Metric | Reference |
|---|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Dialkyl-BTBTs | Mobility > 1.0 cm²/V·s | nih.govelsevierpure.com |
| OFETs | 2,7-Diphenyl-BTBT (DPh-BTBT) | Mobility up to 2.0 cm²/V·s | acs.org |
| OFETs | 2,7-Dioctyl researchgate.netbenzothiophene (C8-BTBT) | Mobility up to 1.5 cm² V⁻¹ s⁻¹ | researchgate.net |
| Organic Photovoltaics (OPVs) | BDT-based polymers | Power Conversion Efficiency > 11% | acs.org |
| Organic Metals | (BTBT)₂PF₆ | Conductivity of 1500 S cm⁻¹ (Room Temp.) | rsc.org |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of benzothiophene-based materials. Density Functional Theory (DFT) has become a particularly powerful tool for predicting the structural and electronic properties of these molecules before their synthesis, saving significant time and resources.
Theoretical calculations are used to analyze the electronic properties, such as frontier molecular orbital (HOMO-LUMO) energies, band gaps, and charge transfer characteristics, of novel benzothiophene derivatives. nih.gov For instance, DFT studies on polythiophenes containing benzothiazole (B30560) have shown that the addition of certain functional groups can dramatically decrease the energy gap, providing a basis for fabricating smart electronic devices. nih.gov In the context of OPVs, quantum chemical calculations are employed to probe the optoelectronic and photophysical properties of newly designed chromophores, helping to identify candidates with desirable characteristics like reduced band gaps and high open-circuit voltage. acs.org
This computational insight guides experimental work by identifying the most promising molecular designs. Experimental characterization of synthesized compounds using techniques like UV-vis spectroscopy and cyclic voltammetry can then be used to validate and refine the computational models. mdpi.com For example, the experimentally estimated HOMO-LUMO energy gap for 2,7-diphenyl researchgate.netbenzothieno[3,2-b]benzothiophene (DPh-BTBT) was found to be qualitatively consistent with those obtained from molecular orbital calculations. acs.org This iterative loop of prediction, synthesis, and characterization is crucial for the rational design of new materials. Studies have also combined experimental synthesis with computational analysis to understand structure-property relationships in materials like benzothieno[3,2-b]benzothiophene S-oxides for applications in organic electronics. nih.gov
Exploration of Novel Reactivity Patterns
The this compound scaffold is a versatile platform for exploring new chemical reactions. The carbon-iodine bond is a key functional handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and 3-iodobenzothiophenes are excellent substrates for this transformation. unipa.it This allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position, creating a library of diverse compounds. The reactivity in these couplings can be influenced by the substituents on the benzothiophene ring and the reaction conditions. nih.gov
Similarly, the Sonogashira cross-coupling reaction enables the formation of carbon-carbon triple bonds by coupling 3-iodobenzothiophenes with terminal alkynes. This reaction is instrumental in building extended π-conjugated systems, which are of great interest for materials science. unipa.it
Beyond established cross-coupling methods, new reactivity patterns are emerging. One novel approach involves the photocyclization of 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes, which can be synthesized via iodocyclization. Irradiation of these compounds with a high-pressure mercury lamp leads to the formation of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives in good yields. researchgate.net This light-driven reaction offers a unique pathway to these important semiconductor materials.
Furthermore, photoredox-mediated nickel-catalyzed reactions have been developed for the cross-coupling of thiols with aryl iodides, proceeding via thiyl radicals. nih.gov While not demonstrated specifically on this compound, this type of methodology represents a frontier in C-S bond formation and could potentially be adapted for novel functionalization of the benzothiophene core.
The exploration of these and other novel reactions will continue to expand the chemical space accessible from this compound, paving the way for the next generation of advanced materials and complex molecules.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Iodocyclization | DCM, I₂ (2 eq.), RT, 3 h | 60–75 | Regioselective iodination | |
| Pd-Catalyzed Coupling | Pd catalyst, ligand, base | 40–85 | Flexibility in 2-substituents |
Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–2.7 ppm). Discrepancies in chemical shifts due to solvent or substituent effects should be cross-validated with high-resolution mass spectrometry (HRMS) .
- IR Spectroscopy : Absorptions at 680–690 cm⁻¹ (C-S-C stretch) and 1080 cm⁻¹ (C-I stretch) confirm the benzothiophene core and iodine presence .
- Mass Spectrometry : MALDI-TOF or HRMS provides exact mass verification (e.g., [M+H]⁺ for C₉H₇IS: calc. 274.94) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Features | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Methyl singlet at δ 2.55 ppm | 3-CH₃: δ 2.55 (s, 3H) | |
| IR | C-S-C stretch at 688 cm⁻¹ | ν = 688 cm⁻¹ | |
| HRMS | [M+H]⁺ = 274.94 | m/z: 274.94 (C₉H₇IS) |
Intermediate: How can reaction conditions be optimized for higher yields in iodocyclization?
Answer:
Critical variables include:
- Iodine Equivalents : Excess iodine (>2 eq.) may lead to over-iodination; stoichiometric control is essential.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) favor cyclization over side reactions.
- Temperature : Prolonged reaction times at room temperature (3–6 h) improve conversion without decomposition .
- Work-Up : Sequential extraction and anhydrous MgSO₄ drying minimize byproducts.
Methodological Tip : Monitor reaction progress via TLC (Hexane/EtOAc 4:1) and adjust purification gradients to isolate pure product .
Advanced: How can structural contradictions in NMR data for derivatives be resolved?
Answer:
Discrepancies often arise from:
- Dynamic Effects : Rotamers or tautomers can split signals. Use variable-temperature NMR to identify equilibrium processes .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-3) provides unambiguous structural confirmation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR shifts, aiding assignment in ambiguous cases .
Case Study : In 3-iodo-2-methyl derivatives, steric hindrance from the methyl group may shift aromatic protons upfield. Cross-validate with X-ray data to resolve conflicts .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in antimicrobial derivatives?
Answer:
- Systematic Substitution : Synthesize analogs with varying substituents at the 2- and 3-positions (e.g., halogens, alkyl groups) to assess impact on bioactivity .
- In Vitro Assays : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to evaluate hydrophobicity effects .
- Mechanistic Probes : Fluorescence quenching or DNA intercalation assays identify potential targets (e.g., membrane disruption vs. nucleic acid binding) .
Q. Table 3: Example SAR Data
| Derivative | MIC (µg/mL) | logP | Key Substituent | Reference |
|---|---|---|---|---|
| 2-Methyl, 3-Iodo | 8.0 | 3.2 | -CH₃, -I | |
| 2-Phenyl, 3-Iodo | 16.0 | 4.1 | -Ph, -I |
Advanced: How can computational tools predict regioselectivity in electrophilic substitution reactions?
Answer:
- DFT Calculations : Compute Fukui indices to identify nucleophilic sites. For this compound, the 5-position is often more reactive due to electron-donating methyl and electron-withdrawing iodine effects .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide functionalization (e.g., nitration at the 5-position) .
- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., cytochrome P450) to rationalize regioselectivity in metabolism .
Methodological Note : Combine computational predictions with experimental validation (e.g., synthesizing predicted products) to refine models .
Advanced: What are best practices for resolving conflicting crystallographic data?
Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints for disordered atoms .
- Twinned Data : For twinned crystals, employ SHELXE to deconvolute overlapping reflections .
- Validation Tools : Check CIF files with PLATON or Mercury to identify geometric outliers (e.g., bond length deviations >0.02 Å) .
Case Study : A 3-iodo derivative with ambiguous methyl orientation was resolved using Hirshfeld surface analysis, confirming the 2-methyl configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
